molecular formula C20H21N3O4S2 B11163859 {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone

Cat. No.: B11163859
M. Wt: 431.5 g/mol
InChI Key: YOUVRAVTZUHHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone is a complex organic compound that features a piperazine ring, a benzothiazole moiety, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative .

Scientific Research Applications

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzothiazole moiety can participate in electron transfer reactions. The methoxyphenyl sulfonyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone

InChI

InChI=1S/C20H21N3O4S2/c1-14-21-18-8-3-15(13-19(18)28-14)20(24)22-9-11-23(12-10-22)29(25,26)17-6-4-16(27-2)5-7-17/h3-8,13H,9-12H2,1-2H3

InChI Key

YOUVRAVTZUHHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.